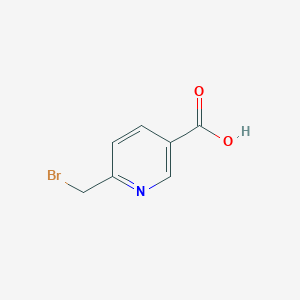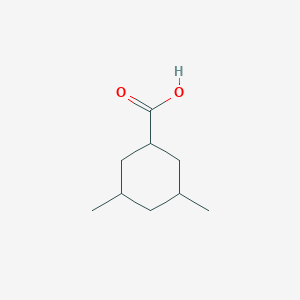![molecular formula C18H26N2O2 B1343081 tert-Butyl-8-Benzyl-3,8-Diazabicyclo[3.2.1]octan-3-carboxylat CAS No. 201162-52-9](/img/structure/B1343081.png)
tert-Butyl-8-Benzyl-3,8-Diazabicyclo[3.2.1]octan-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: is a complex organic compound known for its unique bicyclic structure. It is often used in various chemical reactions and research applications due to its stability and reactivity. The compound’s structure includes a tert-butyl group, a benzyl group, and a diazabicyclo[3.2.1]octane framework, making it a versatile molecule in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its rigid structure.
Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to enzyme substrates.
Medicine:
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique mechanical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps:
Formation of the Diazabicyclo[3.2.1]octane Core: This step often starts with the cyclization of appropriate precursors under basic conditions to form the bicyclic core.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine.
Addition of the tert-Butyl Group: The tert-butyl ester is usually formed by reacting the carboxylic acid derivative of the bicyclic compound with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate may involve:
Batch Processing: Using large reactors to carry out each step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the diazabicyclo[3.2.1]octane core, potentially leading to the opening of the bicyclic structure.
Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Open-chain amines.
Substitution Products: Various esters and amides.
Wirkmechanismus
The mechanism by which tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural mimicry.
Pathways Involved: Modulating biochemical pathways by either inhibiting or activating key enzymes.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Lacks the benzyl group, making it less bulky and potentially less reactive.
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Lacks the tert-butyl group, affecting its solubility and stability.
Uniqueness:
- The presence of both tert-butyl and benzyl groups in tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate provides a unique combination of steric hindrance and electronic effects, making it particularly useful in selective reactions and as a building block in complex molecule synthesis.
Eigenschaften
IUPAC Name |
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBQVLOYUBQHEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619825 |
Source


|
| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201162-52-9 |
Source


|
| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














